molecular formula C9H14O5 B8562157 2-Formylbutane-1,4-diyl diacetate CAS No. 62103-08-6

2-Formylbutane-1,4-diyl diacetate

Cat. No.: B8562157
CAS No.: 62103-08-6
M. Wt: 202.20 g/mol
InChI Key: JMJIHGHNBKYZAH-UHFFFAOYSA-N
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Description

The compound 2-Formylbutane-1,4-diyl diacetate is a hypothetical or less-studied derivative featuring a formyl group (-CHO) and two acetate groups on a butane backbone. While direct references to this specific compound are absent in the provided evidence, structurally related compounds such as cis-2-butene-1,4-diyl diacetate (a diacetate-substituted alkene) and but-2-yne-1,4-diyl diacetate (a diacetate-substituted alkyne) are extensively documented. These analogs are critical in olefin metathesis and polymer synthesis, offering insights into reactivity and functional group compatibility .

Properties

CAS No.

62103-08-6

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

[3-(acetyloxymethyl)-4-oxobutyl] acetate

InChI

InChI=1S/C9H14O5/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h5,9H,3-4,6H2,1-2H3

InChI Key

JMJIHGHNBKYZAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC(COC(=O)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-2-Butene-1,4-diyl diacetate
  • Structure : Features a cis-configured C=C bond with acetate groups at positions 1 and 4.
  • Reactivity :
    • High metathesis activity due to the cis-configuration, enabling efficient formation of metallacyclobutane intermediates with Ru catalysts (e.g., Grubbs and Hoveyda-Grubbs catalysts) .
    • Temperature-dependent reactivity: Cross-metathesis with methyl oleate achieves up to 76% yield at 50°C (Table 1) .
  • Applications: Key monomer for synthesizing α,ω-difunctional polymers (e.g., polyesters) . Used in sustainable oleochemical cross-metathesis to produce intermediates like methyl 11-acetoxyundec-9-enoate .

Table 1: Cross-Metathesis of cis-2-Butene-1,4-diyl diacetate with Methyl Oleate

Temperature (°C) Conversion (%) Yield (%)
30 92 44
40 94 55
50 96 76

Data sourced from catalytic studies using [Ru]-7 (1.5 mol %) .

But-2-yne-1,4-diyl diacetate
  • Structure : Contains a C≡C triple bond with terminal acetate groups.
  • Reactivity: Limited metathesis utility due to steric and electronic constraints from the triple bond. Forms stable dicobalt hexacarbonyl complexes, highlighting its role in coordination chemistry .
  • Applications: Rare in polymer synthesis but valued in niche organometallic applications .

Table 2: Structural and Reactivity Comparison

Compound Bond Type Key Reactivity Applications
cis-2-Butene-1,4-diyl diacetate C=C High metathesis activity (76% yield) Polymers, sustainable monomers
But-2-yne-1,4-diyl diacetate C≡C Low metathesis; forms Co complexes Organometallic synthesis
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
  • Structure: Anthraquinone derivative with diacetate groups.
  • Reactivity: Undergoes nucleophilic substitution to yield cytotoxic aminoanthraquinones .
  • Applications :
    • Anticancer and antimicrobial agent precursor .

Key Differences in Reactivity and Selectivity

  • Electronic Effects: The electron-withdrawing acetate groups in cis-2-butene-1,4-diyl diacetate slightly reduce metathesis activity but enhance symmetry-driven product selectivity . The triple bond in but-2-yne-1,4-diyl diacetate impedes metallacycle formation, limiting catalytic turnover .
  • Catalyst Compatibility :
    • Ru carbene catalysts (e.g., [Ru]-7) achieve >90% conversion with cis-2-butene derivatives but show minimal activity with alkyne analogs .

Preparation Methods

Catalytic Systems and Conditions

  • Catalyst : Rhodium complexes, such as RhH(CO)(PPh₃)₃ or Rh(CO)₂(acac), are preferred due to high regioselectivity.

  • Ligands : Tris(2,4-t-butylphenyl)phosphate or bis(diphenylphosphino)alkanes enhance stability and selectivity.

  • Solvents : Toluene or triethylene glycol dimethyl ether (TEGDME) are used to solubilize reactants and prevent side reactions.

  • Conditions :

    • Temperature: 80–100°C

    • Pressure: 60–100 bar syngas (CO/H₂ = 1:1)

    • Time: 12–26 hours

Example :
In a 150 mL Hastelloy autoclave, RhH(CO)(PPh₃)₃ (0.54 mmol) catalyzed hydroformylation of cis-1,4-diacetoxy butene (314 mmol) in toluene/TEGDME at 80°C and 60 bar syngas for 26.5 hours yielded 2-formylbutane-1,4-diyl diacetate (Y1) as the primary product, confirmed via GC-MS.

Acidic Workup and Isolation

Post-hydroformylation, the crude mixture undergoes acid treatment (e.g., acetic acid or H₂SO₄) to hydrolyze byproducts like 3-formylbut-3-enyl acetate (Y2) . Distillation under reduced pressure isolates Y1 with >90% purity.

Alternative Catalysts and Substrates

Cobalt and Palladium Catalysts

While Rh dominates, cobalt (Co) and palladium (Pd) catalysts offer cost advantages:

  • Co Catalysts : Require higher temperatures (120–150°C) and pressures (150–200 bar), yielding lower selectivity (60–70%).

  • Pd Catalysts : Effective with phosphine ligands but suffer from slower kinetics.

Hydroformylation of 1,4-Butenediol Derivatives

1,4-Butenediol (X) and its esters can be hydroformylated, though competing cyclization to tetrahydrofuran (THF) derivatives necessitates base additives (e.g., K₂CO₃ or triethanolamine).

Conditions :

  • Catalyst: Rh(CO)₂(acac) with diphenylphosphinobutane

  • Solvent: TEGDME

  • Base: Triethanolamine (100 μL) suppresses acetal formation.

Reaction Mechanism and Selectivity

Hydroformylation proceeds via syn addition of CO and H₂ across the double bond, forming an aldehyde group. Key steps include:

  • Olefin Coordination : cis-1,4-diacetoxy butene binds to the Rh center.

  • Syngas Insertion : CO inserts into the Rh–C bond, followed by H₂ activation.

  • Reductive Elimination : Releases the aldehyde product.

Regioselectivity : Electron-deficient phosphite ligands favor linear aldehyde (Y1) over branched isomers (Y2–Y4).

Industrial Scalability and Economic Considerations

Feedstock Availability

  • cis-1,4-Diacetoxy butene : Derived from esterification of 1,4-butenediol, a bulk chemical produced via maleic anhydride hydrogenation.

  • Syngas : Sourced from steam reforming of methane or coal gasification.

Process Optimization

  • Continuous Flow Systems : Reduce reaction times and improve yield consistency.

  • Catalyst Recycling : Rh recovery via aqueous extraction minimizes costs.

Comparative Analysis of Methods

Parameter Rh-Catalyzed (Y) Co-Catalyzed (Y) Pd-Catalyzed (Y)
Temperature (°C)80–100120–15090–110
Pressure (bar)60–100150–20080–120
Selectivity (%)85–9060–7070–80
Catalyst CostHighLowModerate

Q & A

Q. What are the optimal reaction conditions for achieving high cross-metathesis selectivity between methyl oleate and cis-2-butene-1,4-diyl diacetate?

Methodological Answer: Optimal conditions involve a ruthenium catalyst (e.g., [Ru]-7) with a 1.5 mol% loading , 5-hour reaction time at 50°C , and an 8-fold excess of cis-2-butene-1,4-diyl diacetate (2) . Under these conditions, 96% conversion of methyl oleate (1) and 76% yield of cross-metathesis products (3 and 4) are achieved (Table 3, ). Higher temperatures suppress self-metathesis of methyl oleate, favoring cross-products (Table 5, ) .

Key Data:

ParameterOptimal ValueYield (3/4)Self-Metathesis Yield (5/6)
Catalyst Loading1.5 mol%76%10%
Temperature50°C76%10%
Substrate Ratio (2:1)8:176%10%

Q. How is cross-metathesis efficiency influenced by the steric and electronic properties of ruthenium catalysts?

Methodological Answer: Catalysts with bulky Schiff-base ligands (e.g., [Ru]-7 and [Ru]-8) exhibit superior performance due to enhanced steric shielding , which stabilizes the metallacyclobutane intermediate. For example, [Ru]-7 increases methyl oleate conversion from 15% to 94% and cross-product yields from 2% to 66% compared to first-generation catalysts (Table 2, ) . Catalysts with electron-withdrawing groups (e.g., nitro-substituted ligands) show no significant improvement, emphasizing the dominance of steric effects .

Q. What analytical techniques are critical for characterizing cross-metathesis products?

Methodological Answer:

  • Gas Chromatography (GC) with Internal Standards : Quantifies conversion and yield (e.g., methyl oleate conversion monitored via GC in Tables 3–5, ).
  • NMR Spectroscopy : Confirms product structures (e.g., δ = 1.96 ppm for acetate groups in cis-2-butene-1,4-diyl diacetate; ).
  • Mass Spectrometry (MS) : Validates molecular weights (e.g., m/z = 172 for cis-2-butene-1,4-diyl diacetate; ).

Advanced Research Questions

Q. How can data discrepancies in cross-metathesis yields be resolved when varying catalyst loadings?

Methodological Answer: Discrepancies arise from substrate inhibition at high catalyst loadings . For instance, exceeding 1.5 mol% [Ru]-7 reduces yields due to competing side reactions. Systematic kinetic studies (e.g., time-resolved GC analysis) reveal that reaction equilibrium is reached within 5 hours ; prolonged times do not improve yields (Table 4, ). Adjusting the PhSiCl3 co-catalyst ratio (100:1 relative to [Ru]-7) mitigates deactivation .

Q. What mechanistic insights explain the temperature-dependent shift from self-metathesis to cross-metathesis?

Methodological Answer: At lower temperatures (30°C) , methyl oleate undergoes rapid self-metathesis (44% yield of 5/6) due to higher activation energy for cross-metathesis. At 50°C , thermal activation of cis-2-butene-1,4-diyl diacetate (2) promotes cross-metathesis (76% yield of 3/4) by stabilizing the transition state (Table 5, ). Computational modeling of the metallacyclobutane intermediate could further clarify this shift.

Q. How do protecting groups on substrates influence catalytic performance?

Methodological Answer: Protected substrates (e.g., cis-2-butene-1,4-diyl diacetate) require lower catalyst loadings (1.5 mol%) for quantitative conversions, while unprotected diols (e.g., cis-2-butene-1,4-diol) demand 4.0 mol% catalyst (Table 6, ) . Acetate groups reduce electron density at the double bond, slightly lowering reactivity but improving selectivity .

Q. What strategies optimize the synthesis of polymers from cross-metathesis products?

Methodological Answer: Products like methyl 11-acetoxyundec-9-enoate (3) and undec-2-enyl acetate (4) are polymerized via:

  • Polycondensation : Hydrolysis of acetates to α,ω-diols/carboxylic acids for polyester synthesis.
  • Ring-Opening Metathesis Polymerization (ROMP) : Using Grubbs catalysts to form polyolefins.
    Chain length (C11 from cross-metathesis vs. C18 from self-metathesis) determines polymer flexibility and hydrolytic stability.

3. Data Contradiction Analysis Q. 3.1 Why do some catalysts show inconsistent performance despite similar ligand frameworks? Critical Analysis: Contradictions arise from subtle ligand electronic effects . For example, [Ru]-5–[Ru]-8 all have Schiff-base ligands, but only [Ru]-7 and [Ru]-8 with isopropyl substituents achieve high yields (66–76%). Steric hindrance in these ligands prevents catalyst deactivation, unlike nitro-substituted analogs ( ) .

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